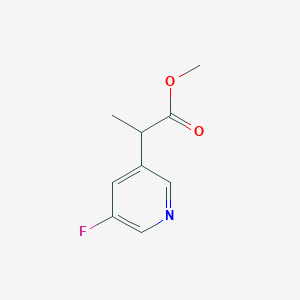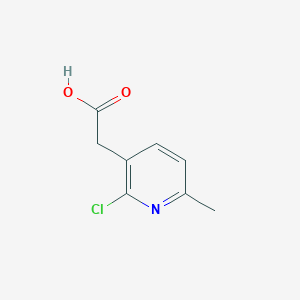
2-(2-Chloro-6-methylpyridin-3-yl)acetic acid
説明
2-(2-Chloro-6-methylpyridin-3-yl)acetic acid is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClNO2/c1-5-2-3-6(4-7(11)12)8(9)10-5/h2-3H,4H2,1H3,(H,11,12) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(2-Chloro-6-methylpyridin-3-yl)acetic acid is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
-
Synthesis of Novel Pyridine-Based Derivatives
- Field : Medicinal Chemistry
- Application : This compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Method : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids is used to produce these novel pyridine derivatives .
- Results : The synthesized pyridine derivatives were found to have potential as chiral dopants for liquid crystals .
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Field : Biochemistry
- Application : This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .
- Method : The exact method of synthesis is not specified in the source .
- Results : The synthesized compounds were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
-
Synthesis of Pyridinylboronic Acids
- Field : Organic Chemistry
- Application : This compound can be used in the synthesis of pyridinylboronic acids via a Pd-catalysed cross-coupling reaction .
- Method : The Pd-catalysed cross-coupling reaction of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane is used .
- Results : The synthesized pyridinylboronic acids and esters have potential applications in various fields, including medicinal chemistry .
-
Preparation of Compound A
- Field : Pharmaceutical Chemistry
- Application : This compound is used in a process for preparing compound A, which involves several steps, including the formation of 3‑isocyanato-2-isopropyl-4-methylpyridine (Compound C) and 2,6-dichloro-5-fluoro- N - ((2-isopropy1-4-methylpyridin-3-yl)carbamoyl)nicotinamide (Compound E) .
- Method : The method involves admixing 2-isopropyl-4-methylpyridin-3-amine (Compound B), a first base, and a reactive compound comprising phosgene or a phosgene equivalent in an organic solvent .
- Results : The result is a product mixture comprising Compound A and the second base .
-
Preparation of Compound A
- Field : Pharmaceutical Chemistry
- Application : This compound is used in a process for preparing compound A, which involves several steps, including the formation of 3‑isocyanato-2-isopropyl-4-methylpyridine (Compound C) and 2,6-dichloro-5-fluoro- N - ((2-isopropy1-4-methylpyridin-3-yl)carbamoyl)nicotinamide (Compound E) .
- Method : The method involves admixing 2-isopropyl-4-methylpyridin-3-amine (Compound B), a first base, and a reactive compound comprising phosgene or a phosgene equivalent in an organic solvent .
- Results : The result is a product mixture comprising Compound A and the second base .
-
Simulation Visualizations
- Field : Computational Chemistry
- Application : This compound is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
- Method : The exact method of simulation is not specified in the source .
- Results : The result is a visualization of the compound .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501 , which provide guidance on general hygiene, handling, and disposal.
特性
IUPAC Name |
2-(2-chloro-6-methylpyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-2-3-6(4-7(11)12)8(9)10-5/h2-3H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYCQVRONOLJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-methylpyridin-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



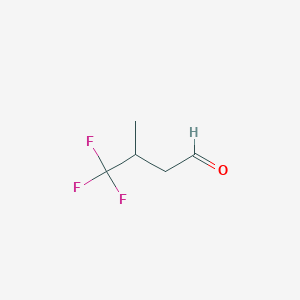
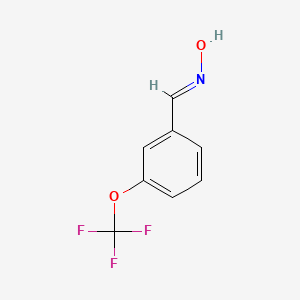
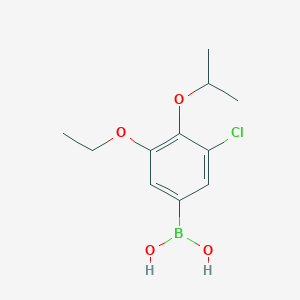
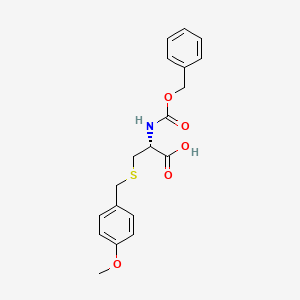
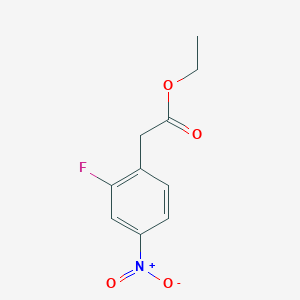
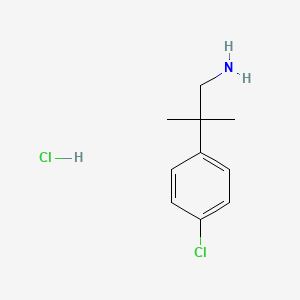
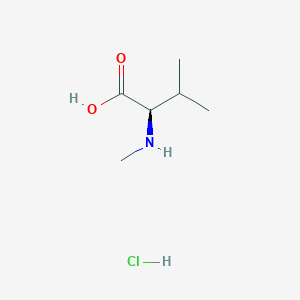
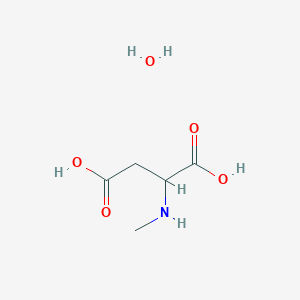
![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)
![Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1426038.png)

![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)

